

# An In-Depth Technical Guide to the Chemical Properties of 4-Methylisatoic Anhydride

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## Compound of Interest

Compound Name: 4-Methyl-isatoic anhydride

Cat. No.: B1367047

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## Introduction

4-Methylisatoic anhydride (CAS 63480-11-5), systematically named 7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, is a heterocyclic compound of significant interest in synthetic organic chemistry.<sup>[1]</sup> As a derivative of isatoic anhydride, it serves as a versatile and highly reactive building block, particularly in the construction of fused heterocyclic systems. Its structure, featuring a strained N-carboxyanhydride fused to a toluene backbone, endows it with a unique reactivity profile dominated by nucleophilic acyl substitution reactions. This guide provides a comprehensive overview of its physicochemical properties, core reactivity, mechanistic pathways, and key applications, with a focus on its utility in the synthesis of pharmacologically relevant scaffolds such as quinazolinones.<sup>[2][3][4]</sup>

## Physicochemical and Spectroscopic Profile

The physical and chemical identity of 4-Methylisatoic anhydride is fundamental to its handling and application in synthesis. The methyl group on the aromatic ring subtly influences its properties compared to the parent isatoic anhydride.

## Chemical Identity and Properties

Key identifying information and physical properties are summarized below. The compound is typically a solid at room temperature and should be stored in a dry environment to prevent hydrolysis.

Property	Value	Source(s)
CAS Number	63480-11-5	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	177.16 g/mol	<a href="#">[1]</a> <a href="#">[5]</a>
IUPAC Name	7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione	<a href="#">[1]</a>
Appearance	Solid	N/A
Melting Point	228 °C (with decomposition)	<a href="#">[1]</a> <a href="#">[7]</a>
Density (Predicted)	1.335 ± 0.06 g/cm <sup>3</sup>	<a href="#">[7]</a>
Storage	Inert atmosphere, Room Temperature	<a href="#">[7]</a>

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 4-Methylisatoic anhydride. While specific spectra are proprietary, the expected characteristics can be reliably predicted based on its structure.

Spectroscopy	Expected Characteristics
$^1\text{H}$ NMR	<p>Aromatic Protons (Ar-H): Three signals in the aromatic region (<math>\sim 7.0</math>-<math>8.0</math> ppm). The substitution pattern will lead to distinct splitting (e.g., a singlet, a doublet, and a doublet of doublets).</p> <p>Methyl Protons (<math>-\text{CH}_3</math>): A sharp singlet at <math>\sim 2.3</math>-<math>2.5</math> ppm.</p> <p>Amide Proton (N-H): A broad singlet, typically downfield (<math>&gt;10</math> ppm), which is exchangeable with <math>\text{D}_2\text{O}</math>.</p>
$^{13}\text{C}$ NMR	<p>Carbonyl Carbons (<math>\text{C}=\text{O}</math>): Two distinct signals in the downfield region, typically between <math>148</math>-<math>165</math> ppm, corresponding to the carbamate and anhydride carbonyls.</p> <p>Aromatic Carbons (Ar-C): Six signals in the aromatic region (<math>\sim 115</math>-<math>145</math> ppm), four of which are protonated (CH) and two are quaternary (C).</p> <p>Methyl Carbon (<math>-\text{CH}_3</math>): A single signal in the aliphatic region, <math>\sim 20</math>-<math>22</math> ppm.</p>
Infrared (IR)	<p>N-H Stretch: A broad absorption band around <math>3200</math>-<math>3300\text{ cm}^{-1}</math>.</p> <p>C=O Stretches: Two strong, characteristic carbonyl absorption bands around <math>1770\text{ cm}^{-1}</math> (anhydride) and <math>1720\text{ cm}^{-1}</math> (carbamate), indicative of the anhydride moiety.</p> <p>C=C Stretches: Absorptions in the <math>1600</math>-<math>1450\text{ cm}^{-1}</math> range, typical for the aromatic ring.</p>
Mass Spectrometry	<p>Molecular Ion (<math>\text{M}^+</math>): A peak at <math>m/z = 177</math>, corresponding to the molecular weight.</p> <p>Fragmentation: A characteristic loss of <math>\text{CO}_2</math> (<math>44\text{ Da}</math>) to give a fragment at <math>m/z = 133</math> is expected upon ionization, reflecting the lability of the anhydride structure.</p>

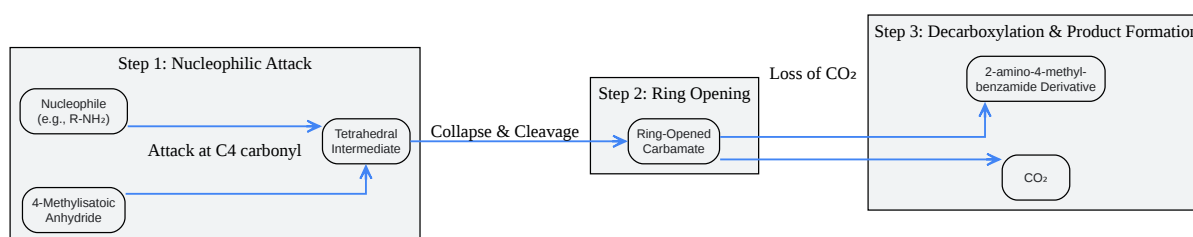
## Core Reactivity and Mechanistic Insights

The chemistry of 4-Methylisatoic anhydride is governed by the high electrophilicity of its two carbonyl carbons, making it an excellent acylating agent. Nucleophilic attack invariably leads to

the irreversible opening of the heterocyclic ring, a process driven by the release of ring strain and the formation of stable carbon dioxide.[8]

## The Mechanism of Nucleophilic Acyl Substitution

The reaction with a generic nucleophile (Nu-H) proceeds via a nucleophilic addition-elimination mechanism. The causality is clear: the nucleophile preferentially attacks one of the two electrophilic carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the endocyclic C-O bond, which ultimately leads to decarboxylation and the formation of a substituted 2-amino-4-methylbenzoic acid derivative.



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Caption: General mechanism of nucleophilic attack on 4-Methylisatoic anhydride.

## Key Reactions and Experimental Protocols

The reaction with primary or secondary amines is one of the most important transformations of 4-Methylisatoic anhydride, providing direct access to N-substituted 2-amino-4-methylbenzamides. These products are crucial intermediates for the synthesis of quinazolinones and other pharmacologically active heterocycles.[2][3] The reaction is typically rapid and exothermic.

**Protocol: Synthesis of N-benzyl-2-amino-4-methylbenzamide** This protocol is a self-validating system; the reaction progress can be monitored by the cessation of CO<sub>2</sub> evolution and

confirmed by TLC analysis.

- **Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **4-Methyl-isatoic anhydride** (1.77 g, 10 mmol).
- **Solvent:** Add a suitable aprotic solvent, such as acetonitrile or THF (30 mL).
- **Reagent Addition:** While stirring, add benzylamine (1.09 mL, 10 mmol) dropwise at room temperature. **Causality Note:** Slow addition is crucial to control the exotherm and prevent side reactions. The reaction is driven by the high nucleophilicity of the amine.
- **Reaction:** Stir the mixture at room temperature. Effervescence (CO<sub>2</sub>) should be observed. The reaction is typically complete within 1-3 hours.
- **Monitoring:** Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting anhydride spot disappears.
- **Workup:** Upon completion, concentrate the reaction mixture under reduced pressure. Recrystallize the resulting solid from ethanol/water to yield the pure N-benzyl-2-amino-4-methylbenzamide.

Reaction with alcohols (alcoholysis) or water (hydrolysis) follows a similar mechanistic pathway to aminolysis, yielding the corresponding esters (2-amino-4-methylbenzoates) or the carboxylic acid (2-amino-4-methylbenzoic acid), respectively, along with CO<sub>2</sub>.<sup>[8][9]</sup> These reactions are generally slower than aminolysis due to the lower nucleophilicity of alcohols and water and may require mild heating or catalysis.<sup>[10]</sup>

## Applications in Synthetic Chemistry

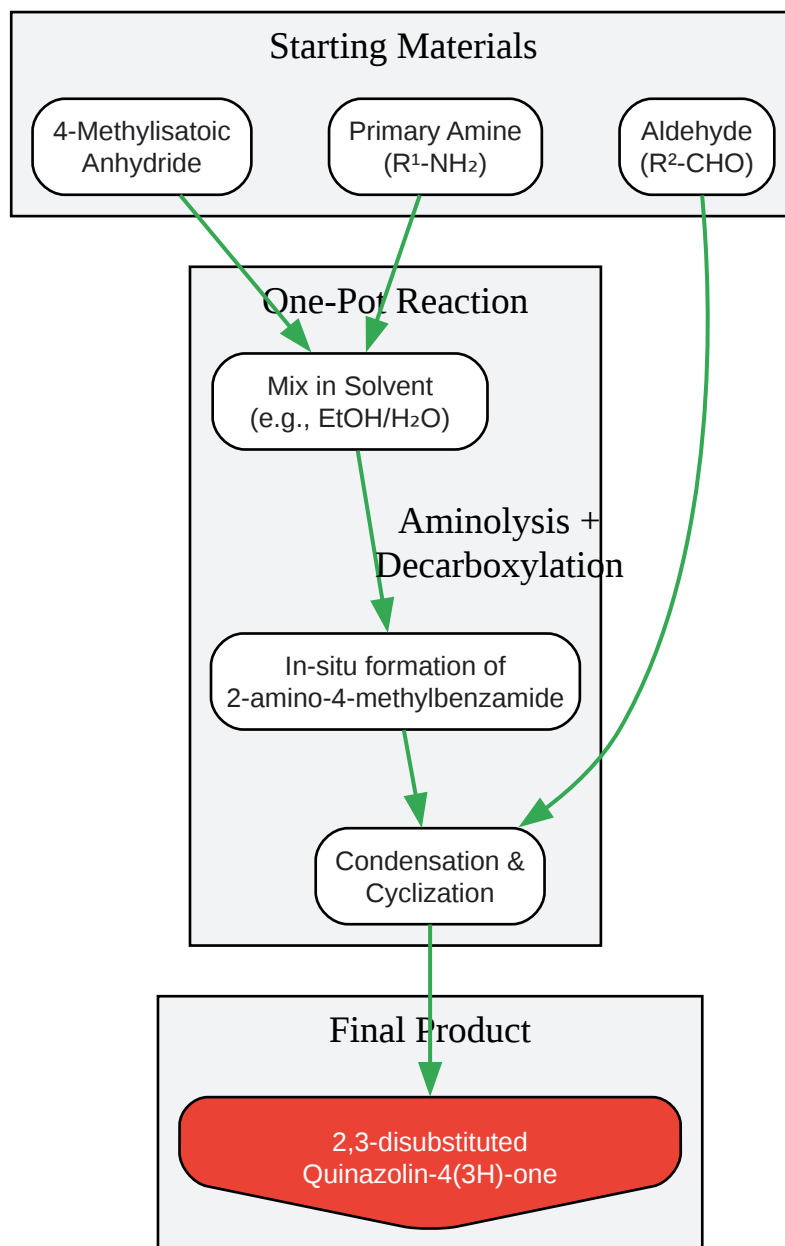
The primary utility of 4-Methylisatoic anhydride lies in its role as a precursor to complex molecular architectures, particularly in drug discovery.

## Synthesis of Quinazolinones

Quinazolinones are a class of fused heterocycles that form the core of numerous approved drugs with diverse activities (e.g., anticonvulsant, anti-inflammatory, anticancer). 4-

Methylisatoic anhydride is an ideal starting material for their synthesis via multicomponent reactions.[2][3][4]

A common strategy involves a one-pot, three-component reaction between **4-Methyl-isatoic anhydride**, a primary amine, and an aldehyde.[11] This powerful approach rapidly builds molecular complexity.



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Caption: Workflow for the synthesis of quinazolinones.

This synthetic route is highly valued for its atom economy and operational simplicity, aligning with the principles of green chemistry.<sup>[2]</sup>

## Safety, Handling, and Storage

As with all reactive chemical reagents, proper handling of 4-Methylisatoic anhydride is paramount for laboratory safety. The information below is based on the general class of isatoic anhydrides.

Hazard Category	Precautionary Measures
Inhalation	May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or fume hood.
Skin Contact	Causes skin irritation. Wear protective gloves and clothing. Wash thoroughly after handling.
Eye Contact	Causes serious eye irritation. Wear safety glasses or goggles.
Ingestion	May be harmful if swallowed. Do not ingest.
Reactivity	Reacts with water and strong bases. Incompatible with strong oxidizing agents.
Storage	Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. <sup>[7]</sup>

## Conclusion

4-Methylisatoic anhydride is a powerful synthetic intermediate whose chemical properties are defined by its inherent ring strain and electrophilicity. Its predictable reactivity with a wide range of nucleophiles, particularly amines, makes it an invaluable tool for the efficient synthesis of 2-aminobenzamide derivatives and, by extension, the medically important quinazolinone scaffold. A thorough understanding of its reactivity, combined with appropriate safety protocols,

enables researchers to leverage this versatile building block for the rapid development of novel chemical entities.

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